Docosahexaenoic acid ethyl ester

Description

Historical Context of Docosahexaenoic Acid (DHA) and its Ethyl Ester Research

The journey of ethyl docosahexaenoate research is intrinsically linked to the discovery and growing understanding of its parent compound, DHA. Initially identified as a major structural component of excitable membranes in the retina and brain, the essentiality of omega-3 fatty acids for normal development and health became a key focus of nutritional science. chemicalbook.commdpi.com Early research in the latter half of the 20th century established the role of omega-3 fatty acids, including DHA, in various physiological processes, noting their anti-inflammatory properties and their ability to lower serum triglycerides. mdpi.com

The development of ethyl esters of omega-3 fatty acids, including E-DHA, was a significant step forward for research and clinical applications. This process involves the esterification of DHA, often sourced from fish or algae oil, with ethanol (B145695). ontosight.ai This conversion to an ethyl ester allows for the concentration and purification of DHA, facilitating the creation of high-dose supplements and pharmaceutical-grade products. nih.gov This purification was crucial for conducting studies that could differentiate the effects of DHA from other fatty acids present in natural oils. nih.gov The availability of purified E-DHA enabled more controlled clinical trials to investigate its specific effects.

Significance of Ethyl Docosahexaenoate within Omega-3 Polyunsaturated Fatty Acid Research

Ethyl docosahexaenoate holds a unique and significant position in the field of omega-3 research. It is a widely used form of DHA in dietary supplements and is a key component in pharmaceutical formulations aimed at managing various health conditions. ontosight.ai The significance of E-DHA stems from its role as a stable and concentrated delivery form of DHA, allowing for the investigation of the specific biological actions of DHA.

Research has highlighted that while both eicosapentaenoic acid (EPA) and DHA are important omega-3s, they are not biologically equivalent and have distinct effects on cellular functions. ahajournals.orgnih.gov Studies directly comparing the ethyl esters of EPA and DHA have been instrumental in elucidating these differences. For instance, research has explored their differential impacts on B-cell activity, membrane structure, and inflammatory pathways. ahajournals.orgnih.gov

Furthermore, the use of E-DHA in research has been pivotal in understanding the metabolism and bioavailability of different forms of omega-3 supplements. Studies have shown that the absorption and incorporation of DHA into tissues can vary depending on whether it is consumed in its natural triglyceride form, as a free fatty acid, or as an ethyl ester. nih.gov For example, research in rats indicated that supplementation with DHA as a monoacylglyceride resulted in higher plasma and erythrocyte DHA content compared to the ethyl ester form. karger.com

Current Research Landscape and Knowledge Gaps concerning Ethyl Docosahexaenoate

The current research landscape for ethyl docosahexaenoate is broad, encompassing its effects on cardiovascular health, neurological function, and bone metabolism. Studies have investigated its role in reducing triglyceride levels, its potential neuroprotective effects against ischemic stress, and its influence on bone cell differentiation. ontosight.ainih.govkoreascience.kr

However, several knowledge gaps remain. While the triglyceride-lowering effects of omega-3 ethyl esters are well-established, the precise mechanisms of action are still being fully elucidated. wikipedia.org The comparative efficacy of E-DHA versus other forms of DHA in various clinical outcomes is an ongoing area of investigation. For instance, the long-term implications of the differential effects of EPA and DHA ethyl esters on various health markers require further exploration. ahajournals.org

Detailed Research Findings

Effects on Brain Health

Research has demonstrated the potential neuroprotective effects of ethyl docosahexaenoate. In a study on fetal rats, intraamniotic administration of E-DHA was found to protect the brain from ischemic stress by decreasing lipid peroxidation. nih.gov The study noted a significant reduction in thiobarbituric acid-reactive substances (TBARS), a marker of oxidative stress, in the brains of fetuses treated with E-DHA. nih.gov Another study in gerbils showed that chronic administration of E-DHA decreased mortality and cerebral edema following transient forebrain ischemia. nih.gov This protective effect was associated with reduced levels of arachidonic acid and thromboxane (B8750289) B2 in the brain. nih.gov

| Study Focus | Model | Key Findings | Reference |

| Ischemic Stress | Fetal Rat | Decreased lipid peroxidation in the fetal brain. | nih.gov |

| Transient Forebrain Ischemia | Gerbil | Increased survival ratio, prevented post-ischemic hypoperfusion, and attenuated cerebral edema. | nih.gov |

Cardiovascular Effects

The impact of omega-3 ethyl esters on cardiovascular health has been a major area of research. While many studies have looked at combinations of EPA and DHA, some have focused on the individual effects. Research has consistently shown that omega-3 ethyl esters, including E-DHA, can reduce triglyceride levels. nih.gov However, the effects on cholesterol levels have been less consistent, with some studies showing a slight decrease in total cholesterol with EPA but not DHA. nih.gov A key finding is that DHA, including in its ethyl ester form, may increase the size of LDL particles, which could be a beneficial effect. nih.gov

| Cardiovascular Parameter | Effect of Ethyl Docosahexaenoate | Reference |

| Triglycerides | Reduction | nih.gov |

| Total Cholesterol | Inconsistent effects | nih.gov |

| LDL Particle Size | Increase | nih.gov |

Bone Metabolism

Emerging research suggests a role for ethyl docosahexaenoate in bone health. A study investigating its effects on bone cells found that E-DHA could inhibit osteoclastogenesis, the process of bone resorption. koreascience.kr The same study also found that DHA, the acidic form, could induce osteoblast differentiation, which is the formation of new bone. koreascience.kr These findings suggest a potential dual role for DHA and its derivatives in maintaining bone homeostasis.

| Cell Type | Effect of Ethyl Docosahexaenoate | Effect of Docosahexaenoic Acid (DHA) | Reference |

| Osteoclasts | Inhibition of differentiation | Not specified | koreascience.kr |

| Osteoblasts | Not specified | Induction of differentiation | koreascience.kr |

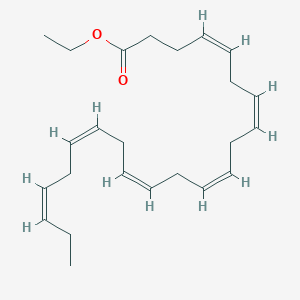

Structure

2D Structure

Properties

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YNUSHXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026353 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-94-5 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl docosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Production Methodologies of Ethyl Docosahexaenoate for Research Applications

Enzymatic Esterification of Docosahexaenoic Acid for Ethyl Docosahexaenoate Synthesis

Enzymatic esterification is a prominent method for synthesizing Ethyl-DHA. This biocatalytic process typically involves the reaction of docosahexaenoic acid (DHA) with ethanol (B145695) in the presence of a lipase (B570770) enzyme, which acts as a catalyst. nih.govnih.gov This method is often preferred over chemical synthesis because it offers high specificity and operates under milder reaction conditions, thereby preserving the integrity of the polyunsaturated fatty acid. researchgate.netjst.go.jp Lipases, particularly those immobilized on a solid support, are widely used to facilitate the esterification reaction, driving the synthesis of high-purity Ethyl-DHA. nih.govnih.gov The use of solvent-free systems is also a key area of research, aiming to create more environmentally friendly and efficient production processes. nih.govresearchgate.net

Immobilized lipase from Rhizomucor miehei (often commercialized as Lipozyme IM) is effectively used to enrich Ethyl-DHA from fatty acid ethyl ester mixtures derived from sources like tuna oil. dss.go.thchemsrc.commedchemexpress.com This enzyme demonstrates selectivity in alcoholysis reactions, where it preferentially catalyzes the reaction of other fatty acid ethyl esters (like ethyl eicosapentaenoate, E-EPA) with an alcohol, such as lauryl alcohol, leaving Ethyl-DHA largely unreacted. researchgate.netdss.go.th This process significantly increases the concentration of Ethyl-DHA in the remaining ethyl ester fraction. dss.go.th

In one study, using immobilized Rhizomucor miehei lipase for the alcoholysis of tuna oil ethyl esters with lauryl alcohol, the content of Ethyl-DHA was increased from 45 mol% to 74 mol% in a 71% yield after 26 hours. dss.go.th The enzyme showed remarkable stability, with only a 17% decrease in activity after 100 reaction cycles. dss.go.th This lipase is noted to act more strongly on E-EPA compared to other lipases like that from Rhizopus delemar, making it particularly suitable for processes where the reduction of E-EPA content is also a goal. dss.go.th

Table 1: Enrichment of Ethyl-DHA using Rhizomucor miehei Lipase via Selective Alcoholysis

| Reaction Time | Initial E-DHA Content (mol%) | Final E-DHA Content (mol%) | Final E-EPA Content (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2 days | Not Specified | 51 mol% | < Initial Value | 78% | dss.go.th |

| 26 hours | 45 mol% | 74 mol% | 6.2 mol% (from 12 mol%) | 71% | dss.go.th |

Candida antarctica lipase, particularly its fraction B (CALB), is a highly efficient and widely used biocatalyst for the synthesis of Ethyl-DHA. nih.govmdpi.com It is often used in an immobilized form, such as Novozym® 435, and is effective in solvent-free systems. nih.govmdpi.com This lipase acts strongly on both DHA and ethanol to facilitate their direct esterification. nih.govacademicjournals.org

Research has demonstrated that an esterification level of 88% can be achieved by reacting a 1:1 molar ratio of DHA and ethanol with 2 wt% of immobilized C. antarctica lipase at 30°C for 24 hours. nih.gov To overcome equilibrium limitations and achieve higher conversion, a two-step reaction process has been developed. nih.gov This method involves an initial 24-hour reaction followed by dehydration and a second reaction step, which can elevate the final esterification to 96%. nih.gov The immobilized lipase exhibits excellent reusability, remaining effective for at least 50 cycles. nih.gov CALB is also utilized in the transesterification of glycerol (B35011) with Ethyl-DHA to produce structured triacylglycerols. researchgate.netdeakin.edu.au

Table 2: Ethyl Esterification of DHA with Immobilized Candida antarctica Lipase

| Reaction Method | Reaction Time | Temperature | Esterification Yield (%) | Reference |

|---|---|---|---|---|

| Single-Step Batch | 24 h | 30°C | 88% | nih.gov |

| Two-Step Batch | 48 h (24h + 24h) | 30°C | 96% | nih.gov |

| Acidolysis with Ethyl Acetate (B1210297) | 300 min | Not Specified | up to 94% | mdpi.com |

The lipase from Rhizopus delemar is another enzyme employed for the enrichment of Ethyl-DHA, primarily through selective alcoholysis of fatty acid ethyl ester mixtures. google.comdss.go.th This lipase shows very weak activity towards Ethyl-DHA compared to other fatty acid esters. dss.go.th When a mixture of ethyl esters from tuna oil is reacted with lauryl alcohol in the presence of immobilized Rhizopus delemar lipase, the enzyme selectively converts other esters into their lauryl ester counterparts, leaving Ethyl-DHA concentrated in the unreacted ethyl ester fraction. researchgate.netdss.go.th

In a specific application, this method raised the Ethyl-DHA content from an initial 23 mol% to 49 mol% with a high recovery yield of 90%. dss.go.thresearchgate.net However, a drawback of using Rhizopus delemar lipase is that the content of ethyl eicosapentaenoate (E-EPA) tends to be higher than its initial concentration in the final product, which contrasts with the results seen with Rhizomucor miehei lipase. dss.go.th The low reactivity of R. delemar lipase with DHA is a consistent finding, making it suitable for modification of oils where DHA preservation at certain positions is desired. dss.go.th

Temperature is a critical parameter in the enzymatic synthesis of Ethyl-DHA, as it affects both the reaction rate and the stability of the lipase. For the alcoholysis of tuna oil ethyl esters using immobilized Rhizomucor miehei lipase, the reaction extent was found to be relatively stable in the temperature range of 30°C to 50°C, with a slight decrease in activity below 25°C. dss.go.th In the case of Candida antarctica lipase-catalyzed esterification, a temperature of 30°C was used for reactions lasting 24 to 48 hours to achieve high yields. nih.govtaylorfrancis.com For transesterification reactions to synthesize triacylglycerols, higher temperatures of 70°C to 90°C may be required. deakin.edu.au

Reaction time is inherently linked to the final conversion yield. For the ethyl esterification of DHA with C. antarctica lipase, a 24-hour reaction time resulted in an 88% yield, which could be pushed to 96% with a second 24-hour reaction step. nih.gov In a different kinetic study using acidolysis, a high conversion of 94% was achieved in a much shorter time of 300 minutes. mdpi.com The optimization of ethanolysis of fish oil showed that fatty acid ethyl ester yield increased with time, with different optimal durations depending on the specific oil source. jst.go.jp For example, the yield from a general fish oil reached approximately 95% after 6 hours, while oils richer in EPA and DHA required 12 hours to reach their maximum yield. jst.go.jp

Table 3: Effect of Temperature and Time on Ethyl-DHA Synthesis

| Lipase Source | Reaction Type | Optimal Temperature | Reaction Time | Result/Yield | Reference |

|---|---|---|---|---|---|

| Rhizomucor miehei | Alcoholysis | 30-50°C | 16 h | Stable alcoholysis extent | dss.go.th |

| Candida antarctica | Esterification | 30°C | 24 h | 88% esterification | nih.gov |

| Candida antarctica | Esterification (Two-step) | 30°C | 48 h | 96% esterification | nih.gov |

| Rhizomucor miehei | Ethanolysis | 40-50°C | 6-12 h | ~95% yield | jst.go.jp |

| Novozym ET2.0 | Ethanolysis | 40-45°C | Not Specified | Stable FAEE yield | frontiersin.org |

Optimization of Enzymatic Reaction Parameters

Substrate Molar Ratios and Enzyme Concentration

In the enzymatic synthesis of ethyl docosahexaenoate, the molar ratio of the substrates—typically an oil rich in DHA and an alcohol like ethanol—and the concentration of the lipase enzyme are critical parameters that significantly influence the reaction's efficiency and yield.

Research has shown that optimizing these factors is key to maximizing the conversion of DHA to its ethyl ester form. For instance, in the enzymatic ethanolysis of algal oil, the ethanol-to-oil molar ratio has a direct impact on the yield of fatty acid ethyl esters (FAEEs). researchgate.net Studies have explored various ratios, with one investigation finding that increasing the ethanol/oil molar ratio from 3:1 to 5:1 led to a higher FAEE yield, which then decreased when the ratio was further increased to 6:1. nih.gov In a different study using Lipase UM1, an optimal ethanol/oil molar ratio of 1.5:1 was identified for the conversion of fatty acid ethyl esters. researchgate.net

Similarly, the concentration of the enzyme affects the reaction rate and final product yield. In the synthesis of DHA+EPA ethyl esters using Novozym® 435, enzyme activities of 200 U resulted in high conversion rates of up to 94%. mdpi.com For the alcoholysis of tuna oil ethyl esters with lauryl alcohol, the extent of the reaction was dependent on the amount of immobilized Rhizomucor miehei lipase, with 4 wt% being an effective concentration. dss.go.th The amount of lauryl alcohol also played a crucial role; increasing the molar ratio of lauryl alcohol to the ethyl ester mixture from 2 to 10 enhanced the alcoholysis extent and improved the selective removal of other fatty acid esters. dss.go.th

Table 1: Effect of Substrate Ratio and Enzyme Concentration on Ethyl Docosahexaenoate Synthesis This table is interactive. Click on headers to sort.

| Enzyme | DHA Source | Alcohol | Substrate Molar Ratio (Alcohol:Oil/Ester) | Enzyme Conc. | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Rhizomucor miehei lipase (immobilized) | Tuna Oil Ethyl Esters | Lauryl Alcohol | 1:3 | 4 wt% | Increased E-DHA content and decreased E-EPA content. | dss.go.th |

| Rhizomucor miehei lipase (immobilized) | Tuna Oil Ethyl Esters | Lauryl Alcohol | 1:7 | 4 wt% | Raised E-DHA content to 93 mol% with 74% yield. | dss.go.th |

| Lipase UM1 | Algal Oil | Ethanol | 1.5:1 | 500 U/g oil | Optimal ratio for achieving over 90% DHA conversion. | researchgate.net |

| Novozym® 435 | DHA+EPA Concentrate | Ethyl Acetate | 1:1 | 200 U | Achieved 94% conversion of DHA+EPA ethyl ester. | mdpi.com |

| Novozym ET2.0 | Fish Oil | Ethanol | 5:1 | Not specified | Optimal ratio for high FAEE yield. | nih.gov |

Solvent-Free Systems in Enzymatic Synthesis

The use of solvent-free systems represents a significant advancement in the green synthesis of ethyl docosahexaenoate. frontiersin.org Traditional enzymatic reactions often employ organic solvents to dissolve substrates and facilitate the reaction. dss.go.th However, these solvents can complicate downstream processing, increase production costs, and pose environmental and safety risks. dss.go.thfrontiersin.org

Solvent-free systems, where the reaction occurs directly between the substrates in the absence of an additional organic solvent, offer several advantages. frontiersin.orgnih.gov They allow for the use of smaller reactors and eliminate the risk of explosion associated with flammable organic solvents. dss.go.th Research has demonstrated the feasibility and efficiency of this approach. For example, ethyl docosahexaenoate has been successfully synthesized via the ethyl esterification of DHA in an organic solvent-free system using Candida antarctica lipase B (CAL-B). nih.govtandfonline.comacademicjournals.org In one study, an 88% esterification rate was achieved by reacting a mixture of DHA and ethanol (1:1 molar ratio) with 2 wt% immobilized CAL-B. nih.govacademicjournals.org

The enzymatic synthesis of tri-docosahexaenoylglycerol from glycerol and ethyl docosahexaenoate has also been accomplished in a solvent-free medium using immobilized lipase from Candida antarctica, achieving 100% conversion. researchgate.netresearchgate.net This methodology not only aligns with the principles of green chemistry but also simplifies product purification. frontiersin.orgresearchgate.net

Enzyme Stability and Reusability in Industrial Processes

The stability and reusability of enzymes are paramount for the economic viability of industrial-scale production of ethyl docosahexaenoate. Immobilizing enzymes on solid supports is a common strategy to enhance their stability and facilitate their recovery and reuse over multiple reaction cycles. mdpi.comnih.gov

Studies have shown that immobilized lipases can maintain high activity over extended periods. In the selective alcoholysis of tuna oil ethyl esters, an immobilized Rhizomucor miehei lipase demonstrated remarkable stability, with only a 17% decrease in the extent of alcoholysis after 100 continuous batch reactions. dss.go.th Another study noted a mere 15% drop in alcoholysis extent after 47 batches. researchgate.net Similarly, in the solvent-free ethyl esterification of DHA, immobilized Candida antarctica lipase was found to be reusable for at least 50 cycles. nih.gov

The development of robust bioreactor systems further enhances enzyme reusability in continuous production processes. For instance, an ultrasonic packed-bed bioreactor used for the continuous synthesis of DHA and EPA ethyl esters showed that the enzyme remained stable for at least 5 days, maintaining a 98% conversion rate. mdpi.com This long-term stability is crucial for reducing catalyst costs and making enzymatic synthesis a competitive industrial process. nih.govmdpi.com

Chemical Synthesis Approaches for Ethyl Docosahexaenoate (Excluding Basic Identification)

While enzymatic methods are often preferred due to their mild conditions, chemical synthesis routes for ethyl docosahexaenoate also exist. ontosight.ai These methods typically involve the esterification of DHA with ethanol, which can be catalyzed by acids. ontosight.ai

A noteworthy development in this area is the application of mechanochemistry, which aligns with green chemistry principles by promoting solvent-free and energy-efficient reactions. frontiersin.org A one-pot mechanochemical saponification method has been developed for producing various polyunsaturated fatty acids, including ethyl docosahexaenoate. frontiersin.org This process involves milling a mixture of the ethyl ester, sodium ethoxide, and water, offering a more environmentally friendly alternative to traditional chemical synthesis. frontiersin.org

Purification and Enrichment Strategies for High-Purity Ethyl Docosahexaenoate

Crude mixtures resulting from synthesis contain ethyl docosahexaenoate along with other fatty acid ethyl esters. Achieving the high purity required for research and pharmaceutical applications necessitates effective purification and enrichment strategies.

Selective Alcoholysis Techniques for Ethyl Docosahexaenoate Enrichment

Selective alcoholysis is a highly effective enzymatic method for enriching ethyl docosahexaenoate. researchgate.netnih.gov This technique leverages the specificity of certain lipases, which act more slowly on highly unsaturated fatty acids like DHA compared to other fatty acids. dss.go.th In this process, a mixture of fatty acid ethyl esters (often from tuna or other fish oils) is reacted with a long-chain alcohol, such as lauryl alcohol, in the presence of a selective lipase. dss.go.thglpbio.comchemsrc.commedchemexpress.com

The lipase preferentially catalyzes the transesterification of other fatty acid ethyl esters (like those of oleic acid and eicosapentaenoic acid) into their corresponding lauryl esters. dss.go.th As a result, ethyl docosahexaenoate becomes concentrated in the unreacted ethyl ester fraction. dss.go.th Using immobilized Rhizomucor miehei lipase, researchers have successfully increased the concentration of ethyl docosahexaenoate from an initial 60 mol% to 93 mol%. dss.go.th Similarly, selective alcoholysis has been reported to increase the purity of ethyl docosahexaenoate to 90 wt%. researchgate.netnih.gov This method can be followed by conventional distillation to separate the enriched ethyl docosahexaenoate from the newly formed lauryl esters and unreacted alcohol. researchgate.net

Table 2: Enrichment of Ethyl Docosahexaenoate via Selective Alcoholysis This table is interactive. Click on headers to sort.

| Enzyme | Initial E-DHA Content (mol%) | Final E-DHA Content (mol%) | Yield (%) | Key Condition | Reference |

|---|---|---|---|---|---|

| Rhizopus delemar lipase (immobilized) | 23 | 49 | 90 | Alcoholysis of E-tuna-23 | dss.go.th |

| Rhizomucor miehei lipase (immobilized) | 45 | 74 | 71 | Alcoholysis with lauryl alcohol (1:3 ratio) for 26h | dss.go.th |

| Rhizomucor miehei lipase (immobilized) | 60 | 93 | 74 | Alcoholysis with lauryl alcohol (1:7 ratio) for 24h | dss.go.th |

| Eversa® Transform 2.0 | Not specified | 55.40 (DHA in glycerides) | 79.22 (DHA yield) | Selective ethanolysis | nih.gov |

Membrane-Based Separation Techniques

Membrane-based separation offers a promising alternative for purifying ethyl docosahexaenoate, particularly through facilitated transport. doi.org This technique often employs membranes containing a carrier, such as silver ions (Ag+), which can selectively interact with the carbon-carbon double bonds present in polyunsaturated fatty acids. doi.orgresearchgate.net

Solution-cast perfluorosulfonated ionomer membranes with immobilized silver ions have been studied for the facilitated transport of ethyl docosahexaenoate. doi.org These membranes have demonstrated high selectivity for ethyl docosahexaenoate over other less unsaturated fatty esters. doi.org In one study, using acetone (B3395972) as a solvent, a high selectivity of 42 for ethyl docosahexaenoate to ethyl oleate (B1233923) was achieved. doi.org

Another approach involves using porous hollow-fiber membrane modules where silver ions are immobilized onto the membrane's surface. researchgate.net As a solution of fatty acid ethyl esters passes through the module, ethyl docosahexaenoate is preferentially adsorbed onto the membrane due to the interaction with the silver ions, allowing for its separation from other esters. researchgate.net

Facilitated Transport through Ionomer Membranes

Facilitated transport using ionomer membranes represents a sophisticated method for the selective separation of ethyl docosahexaenoate. doi.org This technique relies on a carrier molecule, typically the silver ion (Ag+), which is immobilized within the membrane structure by electrostatic forces. doi.org The silver ion selectively interacts with the carbon-carbon double bonds of ethyl docosahexaenoate, facilitating its transport across the membrane while hindering the passage of less unsaturated or saturated fatty acid esters. doi.orgresearchgate.net

Research led by Matsuyama et al. has extensively studied the use of thin, solution-cast perfluorosulfonated ionomer membranes for this purpose. doi.orgkobe-u.ac.jp These membranes, when compared to commercially available options like Nafion® 117, can offer significantly higher permeance due to their reduced thickness. doi.org In one study, using an ethanol/water (85/15) solvent system, the permeance of ethyl docosahexaenoate (DHA-Et) through the cast membrane was approximately four times higher than through the Nafion® 117 membrane. doi.org

The choice of solvent plays a crucial role in the membrane's performance. While an ethanol/water mixture increases permeance, it can lead to a highly swollen membrane structure, thereby reducing selectivity. doi.org To achieve both high permeance and high selectivity, acetone has been identified as a superior solvent. doi.org When acetone was used, a high selectivity of ethyl docosahexaenoate to ethyl oleate of 42 and a high facilitation factor of 153 were achieved, outperforming the results with the Nafion® 117 membrane. doi.org The stability of this type of membrane system is also noteworthy, with some remaining stable for over 200 days. doi.org

The physical properties of the membrane, influenced by preparation conditions like annealing temperature, also affect performance. doi.org Small-angle X-ray scattering (SAXS) measurements have indicated that higher annealing temperatures result in higher crystallinity in the cast membrane. doi.org

Performance of Solution-Cast Ionomer Membranes for Ethyl Docosahexaenoate Transport doi.org

Comparison of membrane performance using different solvents, highlighting the trade-off between permeance and selectivity.

| Solvent System | Membrane Type | Key Finding | Selectivity (DHA-Et vs. Ethyl Oleate) | Facilitation Factor |

|---|---|---|---|---|

| Ethanol/Water (85/15) | Solution-Cast | ~4x higher permeance than Nafion® 117 | Lower than with acetone | Not Specified |

| Acetone | Solution-Cast | Superior selectivity and facilitation | 42 | 153 |

Chromatographic Purification Methods for Ethyl Docosahexaenoate Isolation

Chromatography is a fundamental technique for the high-purity isolation of ethyl docosahexaenoate in research settings. dss.go.th Various chromatographic methods have been developed, often employing the principle of argentation chromatography, where silver ions are used to separate fatty esters based on their degree of unsaturation. researchgate.netacs.org

High-Speed Countercurrent Chromatography (HSCCC) has been effectively applied to purify fish oil ethyl esters (FOEE). tandfonline.com A two-step process using non-aqueous two-phase solvent systems can be employed. In the first step, a hexane-acetonitrile system is used to perform an initial cleanup of crude FOEE. tandfonline.com A subsequent purification step with a hexane-dichloromethane-acetonitrile (5:1:4, v/v/v) solvent system can resolve the refined mixture into fractions, yielding a product composed of 56.4% ethyl docosahexaenoate and 39.3% ethyl eicosapentaenoate. tandfonline.com

Supercritical Fluid Chromatography (SFC) offers another route to high-purity ethyl docosahexaenoate. researchgate.net By using a stationary phase composed of silver-loaded spherical clay material, researchers have successfully obtained ethyl docosahexaenoate with a purity of 99%. researchgate.net The efficiency of this method allows for the production of reagent-grade material without deterioration. researchgate.net

Selective Alcoholysis Combined with Chromatography provides an enzymatic approach to enrich ethyl docosahexaenoate before final purification. dss.go.th This method uses an immobilized lipase, such as from Rhizomucor miehei, to selectively catalyze the alcoholysis of other fatty acid ethyl esters in a mixture with an alcohol like lauryl alcohol. dss.go.th The lipase is less reactive towards the highly unsaturated ethyl docosahexaenoate, which therefore becomes concentrated in the unreacted ethyl ester fraction. dss.go.th For instance, starting with an ethyl ester mixture from tuna oil containing 60 mol% ethyl docosahexaenoate (E-tuna-60), this selective alcoholysis process raised the concentration to 93 mol% with a 74% yield. dss.go.th This enriched fraction can then be subjected to further chromatographic purification.

Silica Gel Column Chromatography is a conventional and widely used method for purifying synthesized lipids. jst.go.jp It has been used in combination with enzymatic esterification to produce high-purity triglycerides and can be applied to ethyl esters as well. jst.go.jp For instance, after preliminary separation of crude fermented oil using methods like urea (B33335) crystallization, the resulting liquid phase can be extracted and distilled to yield a pre-purified product, which is then subjected to final purification steps like molecular distillation or further chromatography. google.com

Summary of Chromatographic Methods for Ethyl Docosahexaenoate Purification

Overview of different techniques, their principles, and reported purification outcomes.

| Method | Stationary/Mobile Phase or Key Reagent | Starting Material | Reported Purity/Concentration | Reference |

|---|---|---|---|---|

| High-Speed Countercurrent Chromatography (HSCCC) | Solvent System: Hexane-dichloromethane-acetonitrile (5:1:4) | Refined Fish Oil Ethyl Esters | 56.4% Ethyl Docosahexaenoate | tandfonline.com |

| Supercritical Fluid Chromatography (SFC) | Silver-loaded spherical clay material | High DHA-E content oil | 99% | researchgate.net |

| Selective Alcoholysis + Purification | Immobilized Rhizomucor miehei lipase / Lauryl alcohol | Tuna oil ethyl esters (60 mol% E-DHA) | 93 mol% E-DHA | dss.go.th |

| Silver Nitrate-Silica Gel Chromatography | Silver nitrate-silica gel | Commercial DHASCO® oil | Not specified for ethyl ester, but used for related compounds | researchgate.net |

Advanced Research on the Biological Mechanisms of Ethyl Docosahexaenoate

Cellular and Molecular Mechanisms of Action

Ethyl docosahexaenoate, as a stable ester form of docosahexaenoic acid (DHA), exerts its biological effects following its conversion to DHA. The subsequent incorporation of DHA into cellular membranes and its role as a signaling molecule allows it to influence a wide array of cellular and molecular processes.

Modulation of Gene Expression by Ethyl Docosahexaenoate

Docosahexaenoic acid (DHA), the active form of ethyl docosahexaenoate, is a significant modulator of gene expression within various cell types. Its influence extends to a diverse set of genes that regulate critical cellular processes, including inflammation, cell cycle control, detoxification, and apoptosis. researchgate.netmdpi.com The mechanisms underlying this modulation are complex and involve the regulation of multiple transcription factors. mdpi.com

In human colon adenoma cells, treatment with DHA has been shown to alter the expression of genes involved in several key pathways. researchgate.net Similarly, studies on THP-1 macrophages, a human cell line used to study immune responses, revealed that DHA markedly affects the expression of genes related to the immune response, cell cycle, apoptosis, and oxidative stress. mdpi.com The incorporation of DHA into membrane lipid rafts can change the physical-chemical properties of these microdomains, affecting the function of transmembrane proteins like receptors and transporters, which in turn can alter gene signaling pathways. researchgate.net

Omega-3 fatty acids, including DHA, are recognized for their capacity to regulate genes associated with obesity, such as PPARγ and those in the ALOX family, which are involved in fatty acid metabolism and inflammation. frontiersin.org

Table 1: Gene Categories Modulated by Docosahexaenoic Acid (from Ethyl Docosahexaenoate)

| Gene Category | Biological Function | Reference Cell Types |

|---|---|---|

| Inflammation | Regulation of immune and inflammatory responses | Macrophages, Endothelial Cells mdpi.comnih.gov |

| Cell Cycle Control | Regulation of cell proliferation and division | Colon Adenoma Cells, Macrophages researchgate.netmdpi.com |

| Apoptosis | Programmed cell death | Colon Adenoma Cells, Macrophages researchgate.netmdpi.com |

| Fatty Acid Metabolism | Control of lipid synthesis and oxidation | Adipose Tissue, Liver frontiersin.org |

| Detoxification | Cellular defense against toxic substances | Colon Adenoma Cells researchgate.net |

Influence on Signal Transduction Pathways

Ethyl docosahexaenoate and its active form, DHA, are deeply involved in modulating various intracellular signal transduction pathways. By integrating into the phospholipid membranes of cells, DHA can alter membrane properties and influence the function of membrane-bound receptors and enzymes, thereby affecting downstream signaling cascades. mdpi.comnih.gov

Direct research on ethyl docosahexaenoate (Et-DHA) has demonstrated its capacity to activate specific signaling pathways in fetal brain tissue. nih.gov Treatment with Et-DHA was found to mediate a decrease in lipid peroxide production through the activation of the prostanoid and nitric oxide (NO) pathways. nih.gov Brain tissue treated with Et-DHA produced two to three times more prostanoids than control tissue, indicating the activation of cyclooxygenase (COX) enzymes. nih.gov Furthermore, Et-DHA-treated brains released 2.2-fold more nitric oxide than controls, an effect that was abolished by nitric oxide synthase (NOS) inhibitors. nih.gov This activation of both pathways contributes to the compound's observed effects on lipid peroxidation. nih.gov In vascular smooth muscle cells, DHA has also been shown to potentiate the induction of nitric oxide synthase, further highlighting its role in this pathway. nih.gov

Table 2: Effect of Ethyl Docosahexaenoate (Et-DHA) on Signaling Molecules in Fetal Brain Tissue

| Signaling Molecule | Observed Effect of Et-DHA Treatment | Associated Pathway |

|---|---|---|

| Prostanoids | 2-3 fold increase in production vs. control | Prostanoid Pathway (Cyclooxygenase) |

| Nitric Oxide (NO) | 2.2-fold increase in release vs. control | Nitric Oxide Pathway (Nitric Oxide Synthase) |

Phospholipase A2 (PLA2) enzymes are critical mediators in cellular signaling. wikipedia.org They catalyze the hydrolysis of the sn-2 acyl bond of phospholipids (B1166683), releasing a free fatty acid and a lysophospholipid. wikipedia.orgnih.gov This reaction is a key step in the generation of numerous lipid mediators.

The relationship between DHA and PLA2 is bidirectional. DHA, once incorporated into membrane phospholipids, can be released by the action of PLA2 to act as a signaling molecule or to be converted into other bioactive mediators. nih.gov Conversely, DHA can also modulate the activity of PLA2 enzymes. Studies have shown that DHA can activate cytosolic Phospholipase A2 (cPLA2) through the G-protein-coupled receptor GPR120, leading to the production of downstream signaling molecules like prostaglandin (B15479496) E₂. nih.gov

Cytosolic phospholipase A2 (cPLA2) is a specific intracellular isoform of the PLA2 family, typically dependent on calcium for its activity. nih.gov This enzyme preferentially hydrolyzes phospholipids that contain arachidonic acid or DHA at the sn-2 position. nih.gov The receptor-mediated hydrolysis of plasmalogens (a type of phospholipid) by cPLA2 is a significant mechanism for generating free DHA within the cell. nih.gov This released DHA can then participate in various signaling cascades. The activation of cPLA2 by DHA represents a positive feedback loop, where the fatty acid can stimulate the enzyme responsible for its own release from membrane stores, thereby amplifying downstream signaling events. nih.gov

Phospholipase A2 (PLA2) Modulation

Calcium-independent Phospholipase A2 (iPLA2)

Calcium-independent phospholipase A2 (iPLA2) is a critical enzyme in cellular signaling and membrane phospholipid remodeling. nih.gov This enzyme hydrolyzes glycerophospholipids, releasing fatty acids and lysophospholipids. nih.gov Studies indicate that the iPLA2β isoform is a major player in the release of docosahexaenoic acid (DHA) from glycerophospholipids. nih.gov Research using iPLA2β knockout mice demonstrated a significant decrease in the uptake of labeled DHA, highlighting the enzyme's role in DHA metabolism. nih.govnih.gov

The activity of iPLA2 is not only crucial for maintaining the balance of fatty acids within the cell but is also implicated in various signaling pathways that can influence cell growth. nih.gov The lipid signals generated by iPLA2, such as arachidonic acid and lysophospholipids, are key mediators in these processes. nih.gov Furthermore, mutations in the gene encoding iPLA2β (PLA2G6) have been linked to several neurodegenerative disorders, suggesting a vital role for this enzyme in maintaining neurological health. nih.govnih.gov The connection between iPLA2β, disturbed brain DHA metabolism, and neuropathology underscores the importance of this enzyme in neuronal function. nih.gov

Cyclooxygenase (COX) Activity Regulation

Ethyl docosahexaenoate, through its conversion to DHA, influences the activity of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) and other inflammatory mediators. nih.gov Research has shown that DHA can down-regulate the expression of COX-2, an inducible enzyme associated with inflammation, in human umbilical vein endothelial cells (HUVECs) treated with lipopolysaccharide (LPS). nih.gov This reduction in COX-2 expression is dose-dependent and contributes to the anti-inflammatory effects of omega-3 fatty acids. nih.gov

The mechanism behind this regulation involves the suppression of NF-κB activity, a critical transcription factor in the inflammatory response. nih.govcornell.edu By inhibiting the activation of NF-κB, DHA attenuates the induction of COX-2 expression. cornell.edu This, in turn, leads to a decrease in the production of pro-inflammatory eicosanoids derived from arachidonic acid. nih.gov Instead, the metabolism of DHA by COX can lead to the production of 3-series prostaglandins and thromboxanes, which are generally less inflammatory than their 2-series counterparts derived from arachidonic acid. nih.gov

Furthermore, studies on N-docosahexaenoylethanolamine (DHEA), a metabolite of DHA, have shown that it can inhibit the production of prostaglandin E2 (PGE2) in macrophages. nih.gov This effect appears to be more related to the direct inhibition of COX-2-mediated eicosanoid production rather than a significant alteration of COX-2 expression itself. nih.gov

Interaction with Lipid Mediators and Oxylipins

Ethyl docosahexaenoate serves as a precursor to docosahexaenoic acid (DHA), which can be metabolized into a variety of bioactive lipid mediators and oxylipins. These molecules play significant roles in cellular signaling and the regulation of physiological processes. Oxylipins, which include epoxides, alcohols, diols, and ketones, are oxygenated derivatives of fatty acids. cabidigitallibrary.org

Treatment with omega-3 acid ethyl esters has been shown to increase the levels of DHA-derived oxylipins in human plasma by two- to five-fold. cabidigitallibrary.org This modulation of endogenous oxylipin levels is a key mechanism through which the beneficial effects of omega-3 fatty acids are thought to be mediated. cabidigitallibrary.org For instance, in platelets, DHA is oxidized by 12-lipoxygenase (12-LOX) to produce oxylipins such as 11-HDHA and 14-HDHA. nih.gov These specific oxylipins have been found to inhibit platelet activation and thrombus formation, suggesting a direct role in cardiovascular health. nih.gov

The generation of these lipid mediators is part of a complex network of signaling pathways. The interaction of DHA and its derivatives with enzymes like lipoxygenases leads to the production of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. These compounds are actively involved in the resolution of inflammation.

Incorporation into Cellular Membranes and Phospholipids

Following administration, ethyl docosahexaenoate is metabolized, and its docosahexaenoic acid (DHA) moiety is readily incorporated into the phospholipids of cellular membranes. nih.gov This incorporation significantly alters the biophysical properties of the membrane, including its fluidity, acyl chain order, and phase behavior. nih.gov The unique structure of DHA, with its 22-carbon chain and six double bonds, imparts a high degree of conformational flexibility, which is thought to be fundamental to its diverse biological effects. nih.gov

Once esterified into membrane phospholipids, DHA can influence the function of membrane-associated proteins and modulate cellular signaling pathways. nih.govnih.gov The enrichment of membranes with DHA is particularly prominent in the nervous system, where it is crucial for optimal development and function. nih.gov Studies have shown that the level of DHA in neural membranes can be influenced by dietary intake. mdpi.com

The process of incorporation is not uniform across all phospholipid classes or cell types. There is a notable enrichment of DHA in specific phospholipids, which can have profound effects on cellular processes.

Phosphatidylethanolamine (B1630911) and Phosphatidylserine (B164497) Enrichment

Research has demonstrated that docosahexaenoic acid (DHA), derived from ethyl docosahexaenoate, specifically enriches certain phospholipid classes within cellular membranes, notably phosphatidylethanolamine (PE) and phosphatidylserine (PS). researchgate.net PS is a major acidic phospholipid that is particularly abundant in neuronal membranes and plays a crucial role in various signaling pathways. nih.govresearchgate.net

Studies have shown that DHA supplementation leads to a significant increase in the total PS level, specifically in neuronal cells. researchgate.net This effect is not observed in non-neuronal cells, suggesting a unique mechanism for PS accumulation in the nervous system. researchgate.net The enrichment of PS with DHA-containing molecular species, such as 18:0/22:6-PS, is a key outcome of this process. researchgate.net This targeted enrichment can facilitate the activation of PS-interacting kinases, which are involved in promoting neuronal survival. nih.gov

The table below summarizes the effect of DHA on phosphatidylserine levels in neuronal versus non-neuronal cells.

| Cell Type | Change in Total PS Level with DHA | Observations |

| Neuro 2A (neuronal) | Significant Increase | Increase in 18:0, 22:6-PS contributes to the overall rise in total PS. |

| Non-neuronal cells | No Significant Change | While 18:0, 22:6-PS increases, other PS species decrease, compensating for the change. |

This table is based on data suggesting that the increase in total PS levels upon DHA enrichment is specific to neuronal cells.

Neurotrophic and Neuroregenerative Effects at the Cellular Level

Ethyl docosahexaenoate, through its conversion to docosahexaenoic acid (DHA), exerts significant neurotrophic and neuroregenerative effects at the cellular level. DHA is a major polyunsaturated fatty acid in the brain and is essential for normal cellular function and neurodevelopment. nih.govresearchgate.net Its metabolite, N-docosahexaenoylethanolamine (synaptamide), has been identified as a potent promoter of neurogenesis, neurite outgrowth, and synaptogenesis in developing neurons, even at nanomolar concentrations. nih.gov

The neurotrophic effects of DHA are also linked to its ability to influence the expression of glial cell line-derived neurotrophic factor (GDNF) and neurturin (NTN), which are potent trophic factors for dopaminergic neurons. nih.govresearchgate.net In models of Parkinson's disease, DHA administration has been shown to protect dopaminergic neurons and increase the immunoreactivity of GDNF and NTN. nih.govresearchgate.net These findings suggest that DHA can create a more supportive environment for neuronal survival and function.

The mechanisms underlying these effects are multifaceted and involve signaling pathways that lead to the expression of neurogenic and synaptogenic genes. nih.gov

Neurite Outgrowth Promotion

A key aspect of the neurotrophic and neuroregenerative effects of ethyl docosahexaenoate is the promotion of neurite outgrowth by its active form, docosahexaenoic acid (DHA). nih.gov Studies have demonstrated that DHA supplementation in primary cultures of embryonic hippocampal neurons leads to an increase in the population of neurons with greater neurite length and a higher number of branches. nih.gov This effect is specific to DHA, as supplementation with other fatty acids like arachidonic acid or oleic acid does not produce the same result. nih.gov

The promotion of neurite growth is a critical step in neuronal development and the formation of synaptic connections. Inadequate neurite development due to DHA deficiency may contribute to the cognitive impairments associated with a lack of omega-3 fatty acids. nih.gov Furthermore, the DHA metabolite N-docosahexaenoylethanolamide (DEA), also known as synaptamide (B1662480), has been shown to be a potent promoter of neurite growth at concentrations significantly lower than DHA itself. nih.govnih.gov This suggests that the conversion of DHA to DEA is an important biochemical mechanism for its effects on neuronal development. nih.gov

The table below illustrates the comparative effects of DHA and its metabolite on neurite growth.

| Compound | Effective Concentration for Neurite Growth | Key Findings |

| DHA | Micromolar (µM) range | Promotes an increase in neurite length and branching in hippocampal neurons. nih.gov |

| DEA (Synaptamide) | Nanomolar (nM) range | Significantly more potent than DHA in promoting neurite growth and synaptogenesis. nih.govnih.gov |

Synaptogenesis and Synaptic Plasticity

Ethyl docosahexaenoate serves as a precursor to docosahexaenoic acid (DHA), a molecule integral to brain health. Research indicates that DHA and its derivatives are critical for the development and function of synapses. DHA promotes neurite growth, synaptogenesis, and the expression of synaptic proteins in cultured hippocampal neurons. nih.gov One of its key metabolites, N-docosahexaenoylethanolamide (DEA), also known as synaptamide, is identified as a potent mediator for these synaptogenic actions. nih.gov Studies show that DEA stimulates neurite growth and synaptogenesis, leading to enhanced glutamatergic synaptic activities. nih.gov

Furthermore, DHA has been shown to positively influence synaptic plasticity, a fundamental mechanism for learning and memory. nih.gov In rodent models, supplementation with n-3 polyunsaturated fatty acids, including DHA, facilitates hippocampal long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. researchgate.net This effect is linked to positive modulations of the NMDA receptor function, which is crucial for maintaining LTP. nih.govresearchgate.net By reducing synaptic pathology and improving the integrity of synaptic proteins, DHA helps maintain proper cognitive function. researchgate.net

Neurogenesis Modulation

The biological activities of ethyl docosahexaenoate extend to the modulation of neurogenesis, the process of generating new neurons. Its active form, DHA, and the derivative N-docosahexaenoylethanolamine (synaptamide) have been identified as potent neurogenic factors. nih.govnih.gov Research demonstrates that synaptamide significantly promotes the neuronal differentiation of neural stem cells (NSCs). nih.gov Studies have found that NSCs can metabolize DHA into synaptamide, which then induces this differentiation at much lower concentrations than DHA itself. nih.gov This process is mediated through the activation of the PKA-CREB signaling pathway. nih.gov The enhancement of neurite outgrowth and synaptogenesis within the hippocampus is a key outcome of this activity. nih.gov

Antioxidative and Anti-inflammatory Research

Mechanism of Free Radical Scavenging

Ethyl docosahexaenoate has demonstrated significant antioxidative properties, primarily through the mechanism of free radical scavenging. A key study explored its effects on the fetal brain in rats, revealing a potent capacity for trapping hydroxyl radicals. nih.gov In this research, lipid extracts from the brains of rat fetuses treated with ethyl docosahexaenoate showed a nearly 70% decrease in the formation of DMPO-OH adducts, which are markers of hydroxyl radical presence. nih.gov This scavenging activity was found to reside in the phospholipid fraction of the lipid extract, which becomes enriched with docosahexaenoic acid following treatment. nih.gov The data suggest that the neuroprotective effects of ethyl docosahexaenoate may be directly linked to the enhanced free radical scavenging ability of the brain tissue, which interferes with the propagation of lipid peroxidation. nih.gov

Reduction of Oxidative Stress Markers (e.g., Lipid Peroxidation)

A direct consequence of its free radical scavenging activity is the ability of ethyl docosahexaenoate to reduce markers of oxidative stress, most notably lipid peroxidation. In a study involving near-term rat fetuses, intraamniotic administration of ethyl docosahexaenoate led to a marked decrease of 58% in the formation of lipid peroxidation products in the fetal brain compared to controls. nih.gov

However, the effect on lipid peroxidation can be context-dependent. Another study observed that co-injection of ethyl docosahexaenoate with the neurotoxin 6-hydroxydopamine (6-OHDA) in the mouse striatum increased the levels of thiobarbituric acid-reactive substances, a marker of lipid peroxidation. nih.gov This suggests that while ethyl docosahexaenoate has protective effects under certain conditions, its interaction with other substances can alter its oxidative impact. nih.gov

Interactive Table: Effect of Ethyl Docosahexaenoate on Oxidative Stress Markers

| Parameter | Model | Treatment Group | Control Group | Percentage Change | Finding | Source |

| DMPO-OH Adducts | Rat Fetal Brain | Ethyl Docosahexaenoate | Ethyl Oleate (B1233923) | ~70% Decrease | Indicates significant hydroxyl radical scavenging. | nih.gov |

| Lipid Peroxidation (LPO) | Rat Fetal Brain | Ethyl Docosahexaenoate | Ethyl Oleate | 58% Decrease | Shows marked reduction in oxidative damage. | nih.gov |

| Thiobarbituric Acid-Reactive Substances | Mouse Striatum | Ethyl-DHA + 6-OHDA | 6-OHDA alone | Increase | Suggests potential for pro-oxidant effects in the presence of specific toxins. | nih.gov |

Modulation of Inflammatory Cascades

The compound's influence extends to the modulation of inflammatory pathways. The primary active molecule, DHA, has been shown to possess significant anti-inflammatory properties. researchgate.net It can alter the expression of proatherogenic and proinflammatory proteins in human endothelial cells. harvard.edu Research has demonstrated that prolonged exposure of endothelial cells to DHA reduces the cytokine-induced expression of vascular cell adhesion molecule 1 (VCAM-1), E-selectin, and intercellular adhesion molecule 1. harvard.edu This reduction in adhesion molecules limits the ability of leukocytes to attach to the endothelium, a key step in the inflammatory process.

A primary mechanism of the anti-inflammatory action of ethyl docosahexaenoate, via DHA, is the regulation of cytokine expression. Studies using lipopolysaccharide (LPS)-stimulated human THP-1 macrophages showed that pretreatment with DHA significantly decreased the production of the pro-inflammatory cytokines tumor necrosis factor (TNF) alpha, interleukin-6 (IL-6), and interleukin-1beta (IL-1β). nih.gov The effect of DHA was found to be more potent than that of eicosapentaenoic acid (EPA) in reducing the mRNA expression of these cytokines. nih.gov Further research has confirmed that DHA supplementation can inhibit a broad range of both pro- and anti-inflammatory cytokines in subjects with chronic inflammation. nih.gov This regulation appears to be partly mediated by the inhibition of the NF-kappaB (NF-κB) pathway, as DHA was shown to decrease the nuclear expression of the p65 subunit of NF-κB. nih.gov

Interactive Table: Regulation of Cytokine Expression by Docosahexaenoic Acid (DHA)

| Cytokine | Cell Model | Stimulant | Effect of DHA | Potency Compared to EPA | Source |

| Interleukin-1beta (IL-1β) | Human THP-1 Macrophages | LPS | Significant Decrease in Production & mRNA Expression | More Potent | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Human THP-1 Macrophages | LPS | Significant Decrease in Production & mRNA Expression | More Potent | nih.gov |

| Interleukin-6 (IL-6) | Human THP-1 Macrophages | LPS | Significant Decrease in Production & mRNA Expression | More Potent | nih.gov |

| Interleukin-6 (IL-6) | Human Endothelial Cells | Cytokines | Decreased Secretion | Not Applicable | harvard.edu |

| Interleukin-8 (IL-8) | Human Endothelial Cells | Cytokines | Decreased Secretion | Not Applicable | harvard.edu |

NF-κB Pathway Inhibition

Ethyl-DHA has been shown to exert significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.

Research indicates that DHA, the active component of Ethyl-DHA, can suppress the activation of NF-κB in various cell types, including endothelial cells and astrocytes. semanticscholar.orgnih.govmdpi.com In human umbilical vein endothelial cells (HUVECs), both DHA and eicosapentaenoic acid (EPA) have been observed to reduce the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme, by inhibiting NF-κB activity. mdpi.com This inhibition is dose-dependent, with higher concentrations of DHA and EPA leading to a significant reduction in NF-κB luciferase activity and the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and interleukin-6 (IL-6). mdpi.com

Furthermore, studies on astrocytes have demonstrated that DHA can markedly diminish the activation of NF-κB induced by interleukin-1β (IL-1β). semanticscholar.org This effect is associated with a decrease in the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. semanticscholar.org By preventing IκB degradation, DHA effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, such as inducible nitric oxide synthase (iNOS) and COX-2, and reducing the release of pro-inflammatory cytokines like TNF-α and IL-6. semanticscholar.org

The inhibitory effect of DHA on NF-κB activation is also linked to the modulation of upstream signaling molecules. In human saphenous vein endothelial cells, DHA has been found to attenuate NF-κB activation by decreasing cytokine-stimulated reactive oxygen species (ROS) and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov These effects are mediated through the inhibition of both NAD(P)H oxidase and protein kinase Cε (PKCε) activities. nih.gov

| Cell Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced COX-2 expression, PGE2, and IL-6 production in a dose-dependent manner. | Inhibition of NF-κB luciferase activity. | mdpi.com |

| Astrocytes | Diminished IL-1β-induced NF-κB activation, iNOS and COX-2 levels, and release of TNF-α and IL-6. | Decreased phosphorylation of IκB, preventing NF-κB nuclear translocation. | semanticscholar.org |

| Human Saphenous Vein Endothelial Cells | Attenuated NF-κB activation. | Decreased cytokine-stimulated ROS and ERK1/2 activation via inhibition of NAD(P)H oxidase and PKCε. | nih.gov |

| Macrophages | Suppressed inflammasome activation. | Impaired priming by inhibiting NF-κB activation and enhancing autophagy. | researchgate.net |

PARP-1 Modulation

Based on a comprehensive review of the available scientific literature, there is currently no direct research specifically investigating the modulation of Poly(ADP-ribose) polymerase-1 (PARP-1) by Ethyl Docosahexaenoate. PARP-1 is a key enzyme involved in DNA repair, genomic stability, and programmed cell death. While the anti-inflammatory and other biological activities of Ethyl-DHA are well-documented, its potential interaction with the PARP-1 pathway remains an uninvestigated area of research.

Metabolic Pathways and Turnover Research

Bioavailability and Absorption Research

The bioavailability of Ethyl-DHA has been a subject of considerable research, with studies indicating that its absorption is comparable to that of other forms of omega-3 fatty acids. Enteral absorption of docosahexaenoic acid (DHA) from ethyl esters has been found to be as effective as from glyceryl esters in healthy male volunteers. mdpi.com Despite in vitro studies showing slower hydrolysis of ethyl esters by pancreatic lipase (B570770) compared to triglycerides, the in vivo absorption leading to increased levels of DHA in serum lipids and phospholipids is similar for both forms. mdpi.com

The concentration of omega-3 acid ethyl esters in a formulation can also influence their uptake. A study involving 101 subjects demonstrated that more concentrated formulations of EPA and DHA ethyl esters resulted in higher levels of these fatty acids in serum phospholipids. This suggests that the concentration of Ethyl-DHA in a supplement can have an independent effect on its bioavailability.

Ethyl-DHA has been shown to have a significant impact on the absorption of certain drugs, such as Cyclosporine A (CsA). In a study involving rats, the co-administration of Ethyl-DHA with a microemulsion formulation of CsA (Neoral) led to a decrease in the absorption of CsA. This was evidenced by a significant reduction in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of CsA.

The mechanism behind this reduced absorption is believed to be a physicochemical interaction rather than a metabolic one. The addition of Ethyl-DHA to the CsA microemulsion in vitro resulted in a substantial increase in the particle size of the microemulsion, from approximately 0.042 µm to 2.46 µm. Since the absorption of drugs from microemulsions can be diminished with an increase in particle size, it is proposed that the enlargement of the microemulsion particles due to interaction with Ethyl-DHA is the primary cause for the observed decrease in CsA absorption.

| Pharmacokinetic Parameter | Effect of Ethyl-DHA Co-administration | Proposed Mechanism | Reference |

|---|---|---|---|

| AUC(infinity) of Cyclosporine A | Significantly decreased | Enlargement of microemulsion particle size due to physicochemical interaction with Ethyl-DHA. | |

| AUC(0-10h) of Cyclosporine A | Significantly decreased | ||

| C(max) of Cyclosporine A | Significantly decreased |

Enzymatic Hydrolysis and Metabolism (Excluding Dosage/Administration)

The metabolism of Ethyl-DHA begins with its enzymatic hydrolysis. In vitro studies have shown that the hydrolysis of omega-3 acid ethyl esters by porcine pancreatic lipase is slower compared to the hydrolysis of natural triglycerides. mdpi.com Specifically, the hydrolysis of a highly enriched ethyl ester of EPA and DHA was found to be 3-fold slower than that of a similarly enriched glyceryl ester. mdpi.com

Despite the slower rate of hydrolysis in vitro, the enteral absorption of EPA and DHA from ethyl esters is comparable to that from triglycerides. mdpi.com This suggests that the in vivo environment provides conditions that facilitate the efficient hydrolysis and subsequent absorption of the fatty acids from their ethyl ester form. The enzymatic hydrolysis releases DHA, which then becomes available for incorporation into various lipid pools in the body.

Impact on Other Fatty Acid Metabolism (e.g., Arachidonic Acid)

Ethyl-DHA, once hydrolyzed to DHA, significantly influences the metabolism of other fatty acids, particularly arachidonic acid (AA), an omega-6 fatty acid. DHA and AA are known to compete for the same metabolic enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of eicosanoids and other lipid mediators.

DHA acts as a competitive inhibitor of AA metabolism. By competing with AA for the active site of COX enzymes, DHA can reduce the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandins and thromboxanes. For instance, DHA has been shown to inhibit the conversion of labeled arachidonic acid to thromboxane (B8750289) in washed platelet suspensions.

Furthermore, supplementation with omega-3 fatty acids, including DHA from ethyl esters, leads to a decrease in the levels of AA in serum phospholipids. mdpi.com This alteration in the fatty acid profile, specifically the increase in the EPA/AA and DHA/AA ratios, contributes to a less inflammatory and less thrombogenic state.

| Metabolic Pathway/Enzyme | Effect of DHA | Outcome | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive inhibition of arachidonic acid metabolism. | Reduced production of pro-inflammatory prostaglandins and thromboxanes. | |

| Lipoxygenase (LOX) | Competition with arachidonic acid as a substrate. | Altered production of leukotrienes and other lipid mediators. | |

| Serum Phospholipid Composition | Decreased levels of arachidonic acid. | Increased EPA/AA and DHA/AA ratios, leading to a less inflammatory state. | mdpi.com |

Preclinical and Translational Research on Ethyl Docosahexaenoate

Neuroscience Research

The therapeutic potential of ethyl docosahexaenoate has been extensively explored in the context of neurological insults. Laboratory studies using animal models have provided crucial insights into its mechanisms of action and its efficacy in mitigating the pathological consequences of brain injuries and neurodegenerative processes.

Models of Brain Injury and Neurodegeneration

In preclinical models of ischemic brain injury, such as transient forebrain ischemia in gerbils, chronic administration of E-DHA has demonstrated significant neuroprotective effects. These models, which simulate the effects of a stroke, have been instrumental in understanding how E-DHA can preserve brain tissue and function.

Pretreatment with E-DHA has been shown to attenuate cerebral edema following ischemia and reperfusion in gerbil models. nih.govnih.gov This reduction in brain swelling is a critical factor in mitigating secondary injury cascades that contribute to neuronal death. Studies have observed that E-DHA administration is associated with a significant decrease in ischemia-induced delayed neuronal loss, particularly in the vulnerable CA1 sector of the hippocampus. nih.gov This protective effect on neurons is thought to be linked to the compound's ability to reduce the liberation and accumulation of free arachidonic acid and its metabolites, which are implicated in the pathogenesis of ischemic brain damage. nih.gov Furthermore, E-DHA helps maintain the function of Na+-K+ ATPase, an essential enzyme for maintaining ionic balance, which, when disrupted, can lead to cellular edema. nih.gov

| Model | Key Findings | Reference |

| Gerbil | Attenuated cerebral edema after 48 hours of reperfusion. | nih.gov |

| Gerbil | Significantly attenuated delayed neuronal loss in the hippocampus CA1 sector. | nih.gov |

| Gerbil | Reduced cerebral edema was associated with reduced levels of arachidonic acid and thromboxane (B8750289) B2. | nih.gov |

Beyond its effects on the physical structure of the brain, E-DHA has also been shown to improve functional outcomes in models of ischemic brain injury. In studies involving rats, oral treatment with DHA for 21 days prior to transient global cerebral ischemia was found to reduce both learning and memory deficits. researchgate.net Similarly, in gerbil models, pretreatment with E-DHA was associated with an attenuation of locomotor hyperactivity, a behavioral indicator of brain injury in this model. nih.gov The preservation of cognitive functions is a crucial aspect of neuroprotection, and these findings suggest that E-DHA can contribute to a more complete recovery from ischemic events.

| Model | Cognitive Outcome | Key Findings | Reference |

| Rat | Learning and Memory | Reduced learning/memory deficits after transient global cerebral ischemia. | researchgate.net |

| Gerbil | Locomotor Activity | Attenuated ischemia and reperfusion-induced locomotor hyperactivity. | nih.gov |

In the context of traumatic brain injury, research has largely focused on the parent compound, DHA. Animal models of TBI have shown that DHA supplementation can improve neurological functioning and cognition. frontiersin.org It has been found to reduce neuroinflammation and lessen the expression of amyloid precursor protein. frontiersin.org In immature rat models of TBI, dietary DHA has been shown to improve performance in the Morris water maze, a test of spatial learning and memory, and to decrease measures of cerebral edema and white matter injury on T2-weighted and diffusion tensor imaging. nih.gov Furthermore, DHA has been observed to provide neuroprotection in TBI models by activating the Nrf2-ARE signaling pathway, which is involved in the cellular response to oxidative stress. nih.gov

| Model | Key Findings | Reference |

| Rodent Models | Improved neurological functioning and cognition, reduced neuroinflammation. | frontiersin.org |

| Immature Rat | Improved Morris water maze performance, decreased cerebral edema and white matter injury. | nih.gov |

| Rat | Neuroprotection via activation of the Nrf2-ARE signaling pathway. | nih.gov |

Preclinical research has investigated the effects of DHA in models of neurodegeneration induced by binge ethanol (B145695) exposure. In adult rat models, repetitive ethanol intoxication leads to regionalized neurodegeneration, particularly in the entorhinal cortex and hippocampus. nih.gov Supplementation with DHA in organotypic slice cultures from adult rat brains treated with ethanol has been shown to counteract these neurodegenerative effects. nih.gov Specifically, DHA was found to block elevations in key neuroinflammation-linked enzymes such as phospholipase A2 family members and poly (ADP-ribose) polymerase-1, while also counteracting increases in oxidative stress markers. nih.gov These findings suggest that DHA can mitigate the neuroinflammatory and oxidative stress pathways that contribute to ethanol-induced brain damage.

| Model | Key Findings | Reference |

| Adult Rat (in vivo) | Binge ethanol exposure increased neuroinflammation-linked enzymes in brain regions with extensive neurodegeneration. | nih.gov |

| Adult Rat Hippocampal-Entorhinocortical Slice Cultures (in vitro) | DHA supplementation blocked ethanol-induced elevations in neuroinflammatory enzymes and oxidative stress, and prevented neurodegeneration. | nih.gov |

Parkinson's Disease Models

Preclinical research investigating the direct effects of Ethyl Docosahexaenoate in animal models of Parkinson's disease is limited. While studies on docosahexaenoic acid (DHA) in general have shown neuroprotective effects in models of Parkinson's, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), specific research on the ethyl ester form is not extensively documented in the currently available literature. The existing research on DHA suggests that it can diminish the number of apoptotic dopaminergic cells in MPTP-treated mice, indicating a potential neuroprotective action. However, these studies did not specifically utilize Ethyl Docosahexaenoate. Further investigation is required to determine if Et-DHA confers similar or distinct advantages in preclinical Parkinson's disease models.

Fetal and Neonatal Neurodevelopmental Studies

Impact on Brain Lipid Peroxidation in Fetus

Intraamniotic administration of Ethyl Docosahexaenoate to pregnant rats has been shown to significantly decrease lipid peroxidation in the fetal brain. In these preclinical models, Et-DHA treatment led to a marked 58% decrease in the formation of lipid peroxides. researchgate.netnih.gov Furthermore, lipid extracts from the brains of fetuses treated with Et-DHA exhibited a nearly 70% reduction in the amount of hydroxyl radical adducts compared to control groups. researchgate.net This protective effect against oxidative damage is thought to be mediated by an increase in the production of prostanoids and nitric oxide. nih.gov Specifically, brains from Et-DHA treated fetuses produced two to three times more prostanoids and 2.2-fold more nitric oxide than control brains. nih.gov

| Parameter | Effect of Et-DHA Treatment | Reference |

|---|---|---|

| Lipid Peroxide Formation | 58% decrease | researchgate.netnih.gov |

| Hydroxyl Radical Adducts | ~70% decrease | researchgate.net |

| Prostanoid Production | 2-3 fold increase | nih.gov |

| Nitric Oxide Production | 2.2 fold increase | nih.gov |

Modulation of Brain Fatty Acid Composition

Neurogenesis and Neurite Outgrowth in Development

Research has highlighted the role of docosahexaenoic acid in promoting neurogenesis and neurite outgrowth, essential processes in brain development. In vitro studies have shown that DHA supplementation increases the number of neurons and promotes the development of more mature neuronal morphology. nih.gov It has also been demonstrated to encourage the differentiation of neural stem cells into neurons by facilitating cell cycle exit and reducing cell death. nih.gov While these findings are significant, the majority of this research has been conducted with DHA in its free fatty acid form. Specific investigations into the direct effects of Ethyl Docosahexaenoate on neurogenesis and neurite outgrowth are necessary to confirm its efficacy in these developmental processes.

Neuropsychiatric Conditions (e.g., Depression, Bipolar Disorder)

The therapeutic potential of omega-3 fatty acids in neuropsychiatric conditions such as depression and bipolar disorder has been an area of active research. However, preclinical and translational studies focusing specifically on Ethyl Docosahexaenoate are scarce. Most of the available research has been conducted using other forms of omega-3 fatty acids, such as ethyl-eicosapentaenoate (Ethyl-EPA) or combinations of EPA and DHA. Some clinical trials in patients with bipolar depression have investigated the effects of ethyl-EPA, with some studies reporting improvements in depressive symptoms. nih.govnih.govnih.gov Animal models of depression have also shown that EPA appears to be more effective than DHA in improving depression-like behaviors. mdpi.com The direct impact of Ethyl Docosahexaenoate in preclinical models of depression and bipolar disorder remains an area requiring further investigation to establish its specific therapeutic potential.

Bone Health Research

Research into the effects of docosahexaenoic acid (DHA), the active component of ethyl docosahexaenoate, indicates a significant role in bone metabolism. The balance of bone health is maintained by the interplay between osteoblasts, which form new bone, and osteoclasts, which resorb bone tissue. eurekalert.org

Osteoblasts are responsible for synthesizing the bone matrix, a process that involves the secretion of an organic matrix primarily composed of dense collagen layers. nih.gov This matrix is subsequently mineralized with hydroxyapatite. Molecules that can activate osteoblasts and encourage their differentiation are considered promising candidates for therapies targeting bone loss conditions like osteoporosis. eurekalert.org While direct studies on ethyl docosahexaenoate's effect on osteoblasts are specific, the broader research on omega-3 fatty acids suggests a supportive role in bone formation. The activation of Free Fatty Acid Receptor 4 (FFAR4) by DHA has been shown to not only suppress bone resorption but also to enhance osteoblast-mediated bone formation, potentially by modulating the RANKL/OPG ratio. mdpi.com This dual action highlights its potential as a regulator of bone homeostasis.